![molecular formula C17H17N3O3 B183340 N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 6048-69-7](/img/structure/B183340.png)
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide, also known as NM-3, is a small molecule compound that has been widely studied in the field of biomedical research. It belongs to the class of pyridine carboxamides and has shown promise in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and topoisomerases, which are involved in DNA replication and gene expression. N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in the brain, and improve glucose metabolism in diabetic animals. Additionally, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to have a neuroprotective effect by reducing oxidative stress and increasing the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its relatively low cost compared to other compounds. However, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide also has some limitations, such as its poor bioavailability and limited information on its pharmacokinetics and toxicity.
Future Directions
There are several future directions for the research of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide. One potential direction is to explore its therapeutic potential in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Another direction is to investigate the underlying mechanisms of its biological effects and its interactions with other compounds. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetics and toxicity profile could lead to the development of more effective drugs based on N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide.
Conclusion:
In conclusion, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is a promising small molecule compound that has shown potential in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide and to develop more effective drugs based on this compound.
Synthesis Methods
The synthesis of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is through the reaction of 2-aminopyridine with 4-morpholinecarboxylic acid anhydride, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. This process results in the formation of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide, which can be purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to improve memory and cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and cell death.
properties
CAS RN |
6048-69-7 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-16(13-4-3-7-18-12-13)19-15-6-2-1-5-14(15)17(22)20-8-10-23-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
InChI Key |
DCTNPMCGZKIIRD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



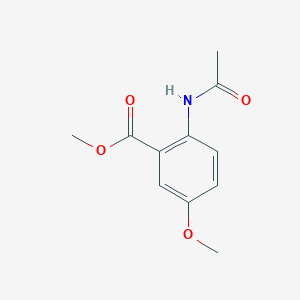
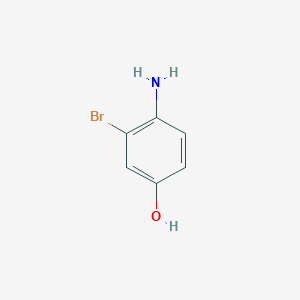
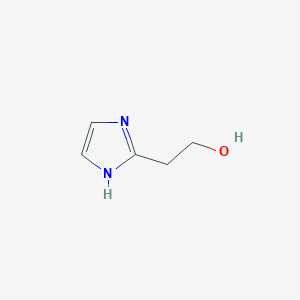

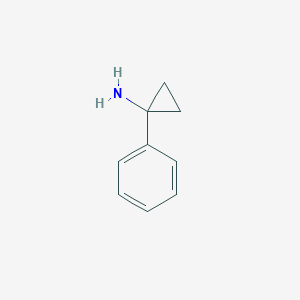

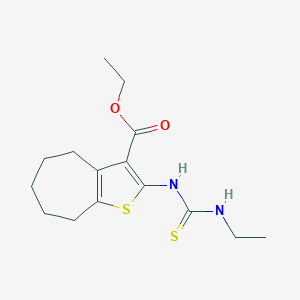
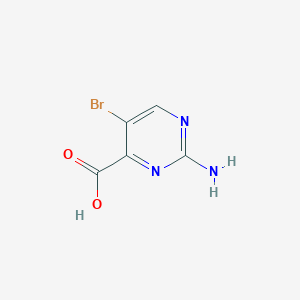

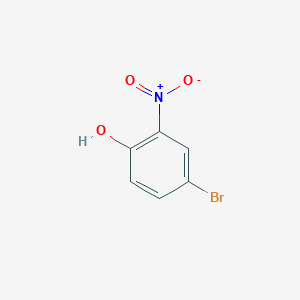
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

